molecular formula C15H13ClN2 B14748995 1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride CAS No. 2466-15-1

1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride

Cat. No.: B14748995
CAS No.: 2466-15-1
M. Wt: 256.73 g/mol
InChI Key: LVBMOTJZOWTNAG-UHFFFAOYSA-N
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Description

1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and contains an imino group and a phenyl group attached to the indene core

Preparation Methods

The synthesis of 1-imino-2-phenyl-1H-inden-3-amine monohydrochloride involves several steps. One common method includes the reaction of 1-imino-2-phenyl-1H-inden-3-amine with hydrochloric acid to form the monohydrochloride salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the imino or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-imino-2-phenyl-1H-inden-3-amine monohydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride can be compared with other similar compounds, such as:

    1-Imino-2-phenylindole: Similar structure but different core, leading to distinct reactivity and applications.

    2-Phenylindene: Lacks the imino group, resulting in different chemical properties.

    1-Imino-2-phenyl-1H-indene: Similar but without the hydrochloride salt, affecting its solubility and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.

Properties

CAS No.

2466-15-1

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

3-imino-2-phenylinden-1-amine;hydrochloride

InChI

InChI=1S/C15H12N2.ClH/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10;/h1-9,16H,17H2;1H

InChI Key

LVBMOTJZOWTNAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=N)N.Cl

Origin of Product

United States

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